N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a complex structure comprising a fluorinated phenyl group, a pyrimidine core, and a piperidine substituent, making it a subject of various scientific studies aimed at understanding its pharmacological properties and mechanisms of action.
The compound is classified under the category of organic compounds, specifically as an acetamide derivative. Its chemical structure can be represented by the International Union of Pure and Applied Chemistry name: N-(3-fluoro-4-methylphenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide. The compound is identified by the CAS number 1226459-76-2, which facilitates its recognition in chemical databases such as PubChem and Chemsrc .
The synthesis of N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide typically involves several key steps:
The molecular formula for N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide is C19H23FN4O2, with a molecular weight of approximately 358.4 g/mol. The compound's structure includes:
The chemical structure can be visualized through its InChI representation: InChI=1S/C19H23FN4O2/c1-13(21)6-5-9(20)24(11-13)19(23)26-12(22)17(25)16(7-8)4-3/h3-4,7-8,10,13H,5-6,9,11-12H2,1-2H3,(H,22,25) .
The compound participates in various chemical reactions typical for organic compounds with functional groups such as amides and ethers. Key reactions include:
These reactions are essential for constructing the compound's complex architecture and ensuring its functional integrity .
The mechanism of action for N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide involves its interaction with specific biological targets such as receptors or enzymes within cells. The fluorinated phenyl group enhances binding affinity to these targets, while the piperidine and pyrimidine moieties contribute to selectivity and potency.
The compound may act as either an agonist or antagonist depending on the specific molecular target it interacts with, potentially modulating various signaling pathways relevant to therapeutic applications .
While specific physical properties such as density, boiling point, and melting point are not extensively documented in available sources, some general properties can be inferred:
Further characterization would typically involve techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm purity and structural integrity .
N-(3-fluoro-4-methylphenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide has potential applications in medicinal chemistry due to its biological activity profile. It may be investigated for:
Research into this compound could contribute significantly to advancements in therapeutic strategies within pharmacology .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: